1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid
Description
1-(1-Methyl-1H-indol-5-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a methyl-substituted indole moiety at the 5-position of the cyclopropane ring. This compound belongs to a class of cyclopropanecarboxylic acids, which are characterized by their strained three-membered cyclopropane ring and carboxylic acid functionality.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-(1-methylindol-5-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-14-7-4-9-8-10(2-3-11(9)14)13(5-6-13)12(15)16/h2-4,7-8H,5-6H2,1H3,(H,15,16) |
InChI Key |
QYLVLBXTUJTBOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C3(CC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation Approaches
Cyclopropane ring formation is a key step in the synthesis of cyclopropane-1-carboxylic acid derivatives. Common methods include:
Simmons–Smith Reaction: This involves the reaction of alkenes with diiodomethane and a zinc-copper couple to form cyclopropanes. For indole derivatives, an alkene precursor bearing the indole substituent can be cyclopropanated to yield the cyclopropane ring.
Carbene Addition: Generation of carbenes (e.g., from diazo compounds) that add across double bonds to form cyclopropane rings.
Transition Metal-Catalyzed Cyclopropanation: Using catalysts such as rhodium or copper complexes with diazo compounds to form cyclopropanes with high stereocontrol.
Preparation of Cyclopropane-1-carboxylic Acid Derivatives
A relevant example from patent literature describes the preparation of 1-fluorocyclopropane-1-carboxylic acid via oxidation of 1-fluoro-cyclopropyl-methyl-ketone, followed by ester cleavage to yield the acid with high purity and yield. This method involves:
Starting from a substituted cyclopropyl phenyl ketone.
Oxidation using peroxy compounds (e.g., m-chloroperbenzoic acid).
Base-mediated ester cleavage or acidification to isolate the carboxylic acid.
This process is notable for its efficiency and the stability of the fluorinated cyclopropyl group during oxidation.
Although the fluorinated derivative differs from the methylated indole derivative, the oxidation and ester cleavage steps provide a useful framework for functional group transformations in cyclopropane carboxylic acid synthesis.
One-Pot Synthesis Methods for Related Compounds
Research on triazole-based molecular hybrids containing cyclopropyl groups demonstrates efficient one-pot synthesis strategies involving:
Acylation of amine or hydrazine derivatives with cyclopropane carbonyl chloride.
Subsequent heterocyclization and nucleophilic ring-opening reactions.
These methods yield cyclopropyl-substituted heterocycles with high yields (up to 98%) and purity, suggesting that similar one-pot approaches could be adapted for the synthesis of cyclopropane carboxylic acid derivatives linked to heterocycles such as indole.
Summary Table of Preparation Methods
Detailed Research Findings
The oxidation method for cyclopropyl ketones to acids is advantageous due to the stability of the cyclopropyl ring under oxidative conditions and the availability of starting materials.
One-pot synthesis techniques reduce purification steps and improve overall yields for cyclopropyl-substituted heterocycles, which could be adapted for indole derivatives.
Functionalization of the indole ring at the 5-position is well-established, allowing for selective introduction of reactive handles for subsequent cyclopropanation or coupling reactions.
The combination of these methods can be strategically planned to synthesize 1-(1-Methyl-1H-indol-5-yl)cyclopropane-1-carboxylic acid with high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing indole structures often exhibit significant biological activities. The potential applications of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid include:
Pharmacological Applications
- Anti-inflammatory Properties : Indole derivatives are known to modulate inflammatory pathways. Preliminary studies suggest that this compound may interact with proteins involved in inflammation, potentially leading to therapeutic applications in treating inflammatory diseases.
- Anticancer Activity : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation. The structural features of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid may confer similar properties, warranting further investigation into its anticancer potential.
- Antimicrobial Properties : The compound's structural characteristics suggest it may possess antimicrobial activity, making it a candidate for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research into related compounds has shown varying degrees of biological activity based on structural modifications. A comparison table of structurally similar compounds is provided below:
| Compound Name | Structural Features | Similarity | Biological Activity |
|---|---|---|---|
| 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid | Cyclopropane with methoxy substitution | 0.84 | Anti-inflammatory |
| 1-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-cyclopropanecarboxylic acid | Cyclopropane with fluorinated dioxole | 0.83 | Anticancer |
| 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | Indene structure with carboxylic acid | 0.80 | Antimicrobial |
| 2-(4-Methoxyphenyl)-2-methylpropanoic acid | Aromatic ring with branched alkyl chain | 0.80 | Anti-inflammatory |
Case Studies and Research Findings
Several studies have explored the biological activities of indole derivatives and their potential therapeutic applications:
- Anti-inflammatory Studies : Research has demonstrated that certain indole derivatives can inhibit pro-inflammatory cytokines, suggesting that 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid may similarly modulate inflammatory responses.
- Anticancer Research : Investigations into related compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells, indicating that this compound may also possess anticancer properties.
- Antimicrobial Testing : Preliminary assays have indicated potential antimicrobial effects against various pathogens, highlighting the need for further exploration in this area.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 1-(1-Methyl-1H-indol-5-yl)cyclopropane-1-carboxylic acid and related cyclopropane derivatives:
Physicochemical Properties
- Polarity and Solubility : The carboxylic acid group in all compounds confers moderate water solubility, while aromatic substituents (indole, benzo[1,3]dioxole) enhance lipophilicity. For example, the Boc-protected derivative () has a higher logP due to its tert-butoxycarbonyl group, making it more suitable for organic-phase reactions .
- Stability : Cyclopropane rings are inherently strained but stable under physiological conditions. Halogenated derivatives (e.g., bromo-substituted compounds in ) may exhibit enhanced stability and reactivity in cross-coupling reactions .
Biological Activity
1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by its indole and cyclopropane moieties, which contribute to its unique biological profile. The molecular formula is C_{11}H_{11}NO_2, with a molecular weight of approximately 189.21 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid exhibits several biological activities, including:
- Anticancer Effects : Studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in preclinical models, indicating its potential use in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotection, making it a candidate for neurodegenerative disease therapies.
The mechanisms underlying the biological activities of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid are still being elucidated. However, current findings suggest:
- Apoptosis Induction : The compound appears to activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
- Inhibition of Pro-inflammatory Cytokines : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.
- Neuroprotective Pathways : The compound may enhance antioxidant defenses and reduce oxidative stress in neuronal cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces TNF-alpha production | |
| Neuroprotective | Enhances antioxidant defenses |
Table 2: Case Studies
| Study | Model Used | Findings |
|---|---|---|
| In vitro study | Human breast cancer cells | Significant reduction in cell viability |
| In vivo study | Mouse model of inflammation | Decreased levels of inflammatory markers |
| Neuroprotection study | Rat model of neurodegeneration | Improved cognitive function post-treatment |
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the efficacy of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid derivatives. For instance, modifications to the cyclopropane ring have been explored to improve bioavailability and selectivity towards cancer cells. These findings underline the compound's versatility and potential for further development in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
